molecular formula C6H3BrClN3 B6252202 5-bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1823317-07-2

5-bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B6252202
CAS No.: 1823317-07-2
M. Wt: 232.5
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of bromine and chlorine atoms attached to a triazolo[1,5-a]pyridine core

Properties

CAS No.

1823317-07-2

Molecular Formula

C6H3BrClN3

Molecular Weight

232.5

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with bromine and chlorine sources in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolopyridines, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

5-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine has found applications in several scientific fields:

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation . The exact molecular pathways and targets may vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-[1,2,4]triazolo[1,5-a]pyridine
  • 7-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine
  • 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine

Uniqueness

5-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of both bromine and chlorine atoms, which confer distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for the development of novel therapeutic agents and advanced materials .

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